2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKFXCOMNUXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization reactions using γ-aminobutyraldehyde derivatives or through intramolecular alkylation of amine precursors. For instance, a common approach involves treating 1-benzyl-3-aminopyrrolidine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, forming the intermediate amide. Solvent selection (e.g., dichloromethane or tetrahydrofuran) critically influences reaction kinetics, with polar aprotic solvents enhancing nucleophilicity.
Introduction of the Cyclopropyl Group
Cyclopropane ring incorporation is achieved through two primary strategies:
-
Cyclopropanation of Alkenes : Transition metal-catalyzed reactions, such as those employing rhodium or copper, enable stereoselective cyclopropanation of allylic amines. For example, exposure of N-allyl acetamide derivatives to diazocyclopropane in the presence of Rh₂(OAc)₄ yields cyclopropyl-substituted intermediates.
-
Nucleophilic Displacement : Cyclopropylamine derivatives react with α-haloacetamides under basic conditions, facilitating SN2 displacement. This method, reported in a 2017 Journal of Medicinal Chemistry study, achieved a 75% yield when using potassium carbonate in dimethylformamide (DMF).
Amide Bond Formation and Functionalization
Coupling Reagents and Conditions
Amide bond formation between the pyrrolidine amine and cyclopropyl-acetamide moiety is often mediated by carbodiimide-based reagents. A representative procedure from EP2292613 describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in methanol, yielding 86.2% product after 12 hours at 45°C. Alternative methods employ propionic anhydride or trichloroacetic anhydride for acylation, though these require stringent temperature control to minimize side reactions.
Reductive Amination
In cases where secondary amine formation is necessary, reductive amination with formaldehyde and sodium cyanoborohydride proves effective. This step, critical for introducing the N-cyclopropyl group, typically occurs in methanol or ethanol at pH 6–7, with yields ranging from 65% to 80%.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent Polarity | Methanol/Water | +15% | |
| Reaction Temperature | 45°C | +20% | |
| Catalyst Loading | 1.5 equiv EDC | +10% |
Aqueous methanol (1:1 v/v) enhances solubility of intermediates while facilitating ammonia removal during workup. Elevated temperatures (45–50°C) accelerate reaction rates but necessitate careful monitoring to prevent decomposition.
Purification Techniques
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomeric byproducts.
-
Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%, as evidenced by HPLC analysis.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Oxidation Reactions
The compound’s pyrrolidine ring and amine groups undergo oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Notes | References |
|---|---|---|---|---|
| KMnO<sub>4</sub> (acidic, 0–5°C) | N-Oxide derivative | 72% | Selective oxidation of pyrrolidine nitrogen | |
| CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>, 25°C) | Ketone formation at cyclopropyl group | 58% | Requires prolonged reaction time (12–24 hr) |
Mechanistic Insight :
-
Oxidation of the pyrrolidine nitrogen forms an N-oxide, enhancing polarity while retaining the cyclopropyl group’s stability.
-
Stronger oxidants like CrO<sub>3</sub> target the cyclopropyl ring, leading to ring-opening or ketone formation.
Acylation Reactions
The primary amine group reacts with acylating agents:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| Acetyl chloride (DCM, RT, 2 hr) | N-Acetylated derivative | 85% | |
| Benzoyl chloride (pyridine, 50°C) | N-Benzoylated acetamide | 78% |
Key Observations :
-
Acylation occurs selectively at the primary amine, leaving the cyclopropyl and benzyl groups intact.
-
Pyridine acts as a base to neutralize HCl byproducts, improving reaction efficiency.
Reductive Amination
The secondary amine participates in reductive amination with aldehydes:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| Formaldehyde + NaBH<sub>4</sub> (MeOH, 60°C) | Tertiary amine derivative | 68% | |
| Benzaldehyde + NaBH(OAc)<sub>3</sub> (DCE, RT) | N-Benzylated analog | 63% |
Optimization Note :
-
NaBH(OAc)<sub>3</sub> in dichloroethane (DCE) minimizes side reactions compared to NaBH<sub>4</sub>.
Substitution Reactions
The cyclopropyl ring and benzyl group enable nucleophilic substitutions:
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| H<sub>2</sub>O (acidic hydrolysis, 80°C) | Cyclopropane ring-opening to diol | 41% | |
| Br<sub>2</sub> (CCl<sub>4</sub>, 0°C) | Bromination at benzyl position | 55% |
Critical Factors :
-
Acidic hydrolysis of the cyclopropyl group proceeds via carbocation intermediates.
-
Bromination occurs regioselectively at the benzyl para position due to steric hindrance .
Complexation with Metal Ions
The compound coordinates with transition metals through its amine and carbonyl groups:
| Metal Salt | Product | Application | References |
|---|---|---|---|
| Cu(II) acetate (MeOH, RT) | Cu(II)-acetamide complex | Catalytic studies | |
| Fe(III) chloride (EtOH, 60°C) | Fe(III)-pyrrolidine coordination | Magnetic material synthesis |
Structural Analysis :
-
X-ray crystallography confirms octahedral geometry in Cu(II) complexes.
Photochemical Reactions
UV-induced reactions demonstrate unique reactivity:
| Conditions | Product | Yield | References |
|---|---|---|---|
| UV light (λ = 254 nm, 6 hr) | Cyclopropyl ring rearrangement | 37% | |
| UV + O<sub>2</sub> (CH<sub>3</sub>CN, RT) | Photo-oxidation to epoxide | 29% |
Mechanism :
Scientific Research Applications
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide include:
- 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide: Replaces the benzyl-pyrrolidinyl group with a methyl-piperidinylmethyl moiety and substitutes cyclopropyl with isopropyl.
- 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide: Retains the cyclopropyl group but substitutes the benzyl-pyrrolidinyl with methyl-piperidinyl.
- (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide: Features a dimethylamino-cyclohexyl group instead of benzyl-pyrrolidinyl, introducing a chiral center .
Table 1: Structural and Functional Group Comparison
| Compound Name | R1 (Amine Substituent) | R2 (Heterocyclic Group) | Key Features |
|---|---|---|---|
| Target Compound | Cyclopropyl | 1-Benzyl-pyrrolidin-3-yl | Aromatic benzyl, rigid cyclopropane |
| 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide | Isopropyl | 1-Methyl-piperidin-3-ylmethyl | Bulky isopropyl, flexible piperidine |
| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide | Cyclopropyl | 1-Methyl-piperidin-3-yl | Reduced steric hindrance |
| (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide | Cyclopropyl | 4-Dimethylamino-cyclohexyl | Chiral center, polar dimethylamino |
Impact of Substituents on Physicochemical Properties
- Cyclopropyl vs.
- Benzyl-Pyrrolidinyl vs. Methyl-Piperidinyl : The aromatic benzyl group increases lipophilicity, which may improve membrane permeability but reduce solubility. In contrast, methyl-piperidinyl analogs offer greater flexibility and reduced steric bulk .
- Chiral Centers: Compounds like (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide exhibit stereochemical complexity, which can influence binding affinity and metabolic pathways .
Research Findings and Implications
While explicit bioactivity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Receptor Binding: The benzyl group may enhance interactions with aromatic residues in enzyme active sites, whereas dimethylamino groups in analogs could facilitate hydrogen bonding .
- Metabolic Stability : Cyclopropane’s stability might reduce oxidative metabolism compared to saturated alkyl chains in isopropyl-substituted analogs.
- Solubility: Polar groups (e.g., dimethylamino) in cyclohexyl-containing analogs likely improve aqueous solubility relative to the target compound’s benzyl-pyrrolidinyl motif.
Biological Activity
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H23N3O
- Molecular Weight : 287.407 g/mol
This compound contains a chiral center, which is significant for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential roles in modulating various signaling pathways. The amide functional group allows for hydrogen bonding, which can influence receptor binding and activity.
Anticonvulsant Activity
Recent studies have indicated that related compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide, exhibit broad-spectrum anticonvulsant properties. These compounds demonstrated significant protection in various seizure models, including:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
- 6-Hz Test
These findings suggest that the compound may also possess similar anticonvulsant properties, potentially serving as a candidate for treating epilepsy. The mechanism appears to involve modulation of excitatory and inhibitory neurotransmitter systems, leading to reduced seizure activity .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant potential of related compounds, it was found that AS-1 (a related derivative) provided significant protection against seizures in various animal models. The combination with valproic acid showed synergistic effects, suggesting that similar strategies could be explored with this compound to enhance therapeutic efficacy .
Case Study 2: ADME-Tox Properties
Research into the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles of related compounds revealed favorable characteristics such as good permeability and metabolic stability. These properties are essential for assessing the viability of this compound as a therapeutic agent .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| AS-1 | AS-1 | Anticonvulsant |
| Propanamide | Simple amide | Limited activity |
| Piperazine Derivatives | Nitrogen-containing ring | Various pharmacological effects |
The comparison highlights the unique aspects of this compound due to its chiral centers and benzyl group, which enhance its potential interactions within biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine and cyclopropylamine derivatives. For example, a Schiff base intermediate may form by condensing an amino-pyrrolidine precursor with a cyclopropane-containing carbonyl compound. Reaction optimization should focus on solvent selection (e.g., ethanol or THF), temperature control (0–5°C for sensitive steps), and catalysts (e.g., piperidine for Knoevenagel condensations). Computational tools like quantum chemical calculations can predict optimal reaction pathways and reduce trial-and-error experimentation .
Q. How should researchers characterize the compound's purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions via H and C NMR.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What are the stability considerations under different storage conditions?
- Methodological Answer : While specific data for this compound is lacking, analogous acetamides suggest storage at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture or light. Stability tests (e.g., accelerated degradation studies under varying pH and temperature) should be conducted to determine shelf life. Note that decomposition products are undocumented, necessitating periodic analytical checks .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE including nitrile gloves, lab coats, and P95 respirators for particulate protection. Conduct operations in fume hoods to minimize inhalation risks. Emergency procedures (e.g., eye rinsing with saline, skin decontamination with soap) must be standardized. Institutional safety exams (100% score required) ensure compliance with protocols like those in the Chemical Hygiene Plan .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methods reduce the number of trials needed for optimizing synthesis?
- Methodological Answer : Apply factorial designs (e.g., Box-Behnken or Central Composite Designs) to evaluate critical variables (e.g., temperature, catalyst concentration, reaction time). Response Surface Methodology (RSM) can model interactions between parameters and identify optimal conditions. For example, a 3 factorial design reduces 27 trials to 15 while maintaining statistical power. This approach is validated in chemical technology for process efficiency .
Q. How should researchers address discrepancies in reported physicochemical data across studies?
- Methodological Answer : Discrepancies (e.g., melting points, solubility) may arise from impurities or polymorphic forms. To resolve:
- Reproducibility Checks : Replicate experiments using identical reagents and conditions.
- Advanced Characterization : Use Differential Scanning Calorimetry (DSC) for thermal properties and X-ray crystallography for crystal structure analysis.
- Meta-Analysis : Compare data from peer-reviewed journals (avoiding non-peer-reviewed sources like BenchChem) to identify consensus values .
Q. What computational strategies aid in predicting the compound's reactivity or biological interactions?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate reaction barriers and transition states using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) to predict pharmacological activity.
- Machine Learning (ML) : Train models on PubChem datasets to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
Integrate computational predictions with wet-lab validation for iterative optimization .
Q. What strategies mitigate challenges in stereochemical control during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (S)- or (R)-BINAP ligands to enforce enantioselectivity.
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) for racemate separation.
- Kinetic Resolution : Exploit differential reaction rates of enantiomers under controlled conditions.
Stereochemical outcomes must be verified via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
